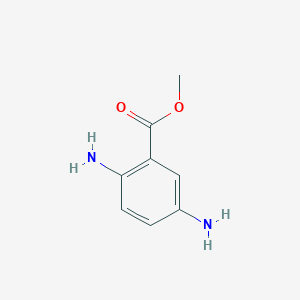

Methyl 2,5-diaminobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZXQRHIENGYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517081 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49592-84-9 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2,5-Diaminobenzoate: Properties, Structure, and Synthesis

Abstract: This technical guide provides an in-depth analysis of Methyl 2,5-diaminobenzoate, a pivotal chemical intermediate in advanced organic synthesis. The document delineates its fundamental chemical and physical properties, offers a detailed examination of its molecular structure, and presents a robust, field-proven protocol for its synthesis and purification. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical insights, emphasizing the compound's reactivity and its strategic importance as a building block in the creation of complex molecules for pharmaceutical and materials science applications.

Compound Identification and Nomenclature

This compound is an aromatic compound characterized by a benzene ring substituted with two amine functional groups and a methyl ester. Its precise identification is critical for regulatory compliance, procurement, and scientific literature searches.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 49592-84-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)N | [1] |

| InChIKey | HRZXQRHIENGYTL-UHFFFAOYSA-N | [1] |

| Synonyms | 2,5-Diaminobenzoic acid methyl ester | [4] |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in solvent systems, its reactivity, and its potential toxicological profile. The following data, computed by established algorithms, provides a reliable baseline for experimental design.

| Property | Value | Source |

| Topological Polar Surface Area | 78.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 172 | [1] |

| XLogP3 (Computed) | 1.2 |

Structural Analysis and Molecular Geometry

The structure of this compound consists of a central benzene ring with three key substituents that define its chemical personality:

-

Amino Groups (-NH₂): Positioned at carbons 2 and 5, these groups are strong activators and ortho-, para-directors for electrophilic aromatic substitution. Their basicity and nucleophilicity are primary sites for reactions such as acylation and alkylation.

-

Methyl Ester Group (-COOCH₃): Located at carbon 1, this group is an electron-withdrawing and meta-directing substituent. It is susceptible to nucleophilic acyl substitution, such as hydrolysis to the parent carboxylic acid or amidation to form an amide.

The interplay between the electron-donating amino groups and the electron-withdrawing ester group creates a molecule with distinct regions of electron density, making it a versatile scaffold for building more complex molecular architectures.

Synthesis and Purification Protocol

This compound is most reliably synthesized via the esterification of its corresponding carboxylic acid precursor, 2,5-diaminobenzoic acid.[5] The use of thionyl chloride (SOCl₂) in methanol is a highly efficient method that proceeds under mild conditions.

Causality of Experimental Design

The choice of thionyl chloride as a reagent is deliberate and superior to standard acid catalysis for several reasons. Thionyl chloride reacts with the methanol solvent to generate hydrogen chloride (HCl) in situ. This HCl acts as the catalyst for the Fischer esterification. Crucially, this method avoids the addition of water, which would shift the reaction equilibrium away from the product. Furthermore, all byproducts of the SOCl₂ reaction (SO₂ and HCl) are gaseous, which helps drive the reaction to completion according to Le Châtelier's principle.

Step-by-Step Experimental Methodology

This protocol is adapted from a general procedure for the synthesis of methyl diaminobenzoates.[6]

-

Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-diaminobenzoic acid (1 equivalent) in anhydrous methanol (approx. 8 mL per mmol of acid).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring. This is crucial to control the initial exothermic reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (10 equivalents) dropwise to the cooled solution via the dropping funnel over 20-30 minutes. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 45°C and stir overnight (12-16 hours) under a calcium chloride drying tube to prevent moisture ingress.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water (approx. 30 mL per mmol of starting acid). Neutralize the acidic solution by carefully adding solid potassium carbonate (K₂CO₃) in portions until the pH is basic (pH > 8), confirmed with pH paper.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent, to yield the pure this compound.

Reactivity and Applications in Drug Development

This compound is rarely the final active molecule but serves as a highly valuable intermediate due to its trifunctional nature.[7][8]

-

Nucleophilic Sites: The two primary amine groups are excellent nucleophiles, readily participating in reactions to form amides, sulfonamides, and ureas. This allows for the attachment of various side chains and pharmacophores.

-

Scaffold for Heterocycles: The ortho-relationship of the C1-ester and C2-amine groups, and the 1,4-relationship of the two amines, makes it a prime precursor for synthesizing fused heterocyclic systems like benzodiazepines or quinoxalines, which are common motifs in medicinal chemistry.

-

Modulation of Properties: In drug design, the introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.[9] The ester function itself can act as a prodrug, designed to be hydrolyzed in vivo to release a more active carboxylic acid parent drug.

-

Linker Chemistry: The diamine structure is ideal for use as a linker in the development of bivalent drugs or in the synthesis of polymers for drug delivery systems.

Its utility as a versatile building block makes it a compound of interest for creating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis route make it an indispensable tool for researchers. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- Methyl 2,5-Diaminobenzo

- 49592-84-9 | Methyl 2,5-Diaminobenzo

- This compound | C8H10N2O2 | CID 13066644.

- Electronic Supplementary Inform

- 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126.

- Methyl 3,5-diaminobenzo

- methyl 3,5-diaminobenzo

- 2,3-Diaminobenzoic acid methyl ester. CymitQuimica.

- [Application of methyl in drug design].

- Methyl 2,5-dichlorobenzoate.

- Methyl 2,5-dichlorobenzoate.

Sources

- 1. This compound | C8H10N2O2 | CID 13066644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2,5-diaminobenzoate (CAS: 49592-84-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Utility of a Versatile Scaffold

Methyl 2,5-diaminobenzoate is a deceptively simple aromatic compound. At its core, it is a benzoic acid derivative, but the strategic placement of two primary amine groups and a methyl ester transforms it into a highly versatile and reactive building block. The nucleophilic amines offer reactive sites for amide bond formation, cyclization reactions, and derivatization, while the ester group provides a handle for hydrolysis or transesterification. This trifunctional nature makes it a valuable intermediate in the synthesis of complex heterocyclic systems, polymers, and active pharmaceutical ingredients (APIs). This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, characterization, and application, empowering researchers to leverage its full potential.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. These descriptors are critical for everything from reaction solvent selection to analytical method development. The properties of this compound are summarized below.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 49592-84-9 | ChemScene[2] |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 166.18 g/mol | PubChem[1] |

| InChIKey | HRZXQRHIENGYTL-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)N)N | PubChem[1] |

| Appearance | Solid powder (typical) | N/A |

| Purity | Typically ≥98% | ChemScene[2] |

Synthesis and Purification: From Precursor to Purified Intermediate

Protocol 2.1: Fischer Esterification of 2,5-Diaminobenzoic Acid

This protocol describes a robust method for preparing the title compound. The key principle is the activation of the carboxylic acid carbonyl by a strong acid, making it susceptible to nucleophilic attack by methanol. Thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to form HCl in situ, which acts as the catalyst, and sulfur dioxide and chloride byproducts that are easily removed.[5][6]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-diaminobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

-

Cooling: Place the flask in an ice-water bath and stir the suspension to achieve a uniform temperature of 0-5 °C. The low temperature is critical to control the initial exothermic reaction upon adding the thionyl chloride.

-

Reagent Addition: Add thionyl chloride (2.0 - 3.0 eq) dropwise to the stirred suspension via a syringe or dropping funnel over 15-20 minutes. Causality Note: The slow addition prevents a rapid temperature increase and ensures the reaction remains controlled.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 65 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. Re-dissolve the resulting residue in ethyl acetate. Carefully pour the organic solution into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Self-Validation: The cessation of CO₂ effervescence indicates complete neutralization.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:EtOAc 9:1 to 1:1), is effective for separating the product from non-polar impurities and baseline material.[5]

Workflow: Synthesis and Purification

Caption: Standard workflow for the analytical characterization of the title compound.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate.

Intermediate for Pharmaceutical Synthesis

The term "magic methyl" has been coined to describe the profound impact that the addition of a methyl group can have on a molecule's pharmacokinetic and pharmacodynamic properties. [7]While this compound provides a methyl ester, its core aromatic diamine structure is a common scaffold in medicinal chemistry. The two amine groups can be selectively protected or reacted to build complex heterocyclic systems, which are foundational to many drug classes. The introduction of the methyl ester can modulate solubility and cell permeability, crucial aspects of drug design. [8]

Monomer for High-Performance Polymers

A significant and growing application for diaminobenzoic acid analogues is in the field of materials science, specifically in the fabrication of polyamide thin-film composite membranes for reverse osmosis (RO) and nanofiltration. [9][10]These membranes are typically created through interfacial polymerization, where an amine-containing monomer in an aqueous phase reacts with a multi-functional acyl chloride (like trimesoyl chloride, TMC) in an immiscible organic phase.

This compound, with its two reactive amine groups, is a prime candidate for this process. The amines can react with the acyl chloride to form a highly crosslinked polyamide layer, which acts as the selective barrier for desalination. The presence of the ester group within the polymer backbone can influence the membrane's hydrophilicity and surface charge, potentially improving water flux and resistance to fouling. [11]

Diagram: Role in Interfacial Polymerization

Sources

- 1. This compound | C8H10N2O2 | CID 13066644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 3,5-diaminobenzoate | 1949-55-9 | Benchchem [benchchem.com]

- 4. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5160619A - Composite reverse osmosis membrane and production thereof - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 2,5-diaminobenzoate: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed spectroscopic analysis of Methyl 2,5-diaminobenzoate (CAS 49592-84-9), a key chemical intermediate. In the absence of a consolidated, publicly available experimental dataset, this document synthesizes predicted Nuclear Magnetic Resonance (NMR) data with a thorough, theory-grounded analysis of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) results. The guide is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only anticipated spectral data but also robust, field-proven protocols for its empirical acquisition. By explaining the causality behind experimental choices and data interpretation, this document upholds the principles of scientific integrity and provides a self-validating framework for the spectroscopic characterization of this compound.

Introduction: The Need for a Spectroscopic Benchmark

This compound is an aromatic compound featuring a methyl ester and two primary amine functional groups. These groups confer significant reactivity, making it a valuable building block in the synthesis of pharmaceuticals, dyes, and polymers. Accurate and comprehensive spectroscopic data are critical for its unambiguous identification, purity assessment, and quality control in synthetic applications.

While chemical supplier databases confirm its commercial availability, a comprehensive, peer-reviewed set of experimental spectra is not readily accessible in public databases as of the date of this publication.[1][2] This guide addresses this gap by providing a robust, predicted spectroscopic profile grounded in established principles and contextualized with data from its isomers.[3]

Molecular Structure and Properties:

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₈H₁₀N₂O₂[2]

-

Molecular Weight: 166.18 g/mol [2]

-

Monoisotopic Mass: 166.074227566 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a compound like this compound, ¹H and ¹³C NMR provide definitive information about its proton and carbon framework, respectively. The following data is predicted based on computational models and should be confirmed empirically.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the two amine groups, and the methyl ester group. The electron-donating nature of the two amino groups strongly influences the chemical shifts of the aromatic protons, shielding them and shifting them to a relatively upfield (lower ppm) region compared to unsubstituted methyl benzoate.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.05 | d (J ≈ 2.5 Hz) | 1H | H-6 | This proton is ortho to one amine group and meta to the ester. The ortho-coupling to H-4 is expected to be small (meta coupling). |

| ~6.75 | d (J ≈ 8.5 Hz) | 1H | H-3 | This proton is ortho to the C2-amine and the ester group. It will show a standard ortho-coupling to H-4. |

| ~6.50 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H-4 | This proton is coupled to both H-3 (ortho) and H-6 (meta), resulting in a doublet of doublets. |

| ~4.90 | br s | 2H | C5-NH₂ | The protons of the amine group are expected to be a broad singlet. The exact shift is highly dependent on solvent and concentration. |

| ~4.50 | br s | 2H | C2-NH₂ | This amine is ortho to the electron-withdrawing ester group, which may slightly deshield it relative to the C5-amine. |

| ~3.80 | s | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. The positions of the amine and ester groups create a unique electronic environment for each carbon atom, leading to distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~168.0 | C=O | The ester carbonyl carbon is characteristically found in this downfield region. |

| ~149.0 | C-2 | Aromatic carbon directly attached to the C2-NH₂ group; significantly shielded. |

| ~140.0 | C-5 | Aromatic carbon directly attached to the C5-NH₂ group. |

| ~120.0 | C-6 | Aromatic methine carbon. |

| ~118.0 | C-4 | Aromatic methine carbon. |

| ~115.0 | C-3 | Aromatic methine carbon. |

| ~110.0 | C-1 | Aromatic carbon attached to the ester group. |

| ~51.5 | -OCH₃ | The methyl ester carbon. |

Protocol for NMR Data Acquisition

A self-validating protocol ensures data is both accurate and reproducible. This involves proper sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amine groups to better resolve N-H protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Diagram: NMR Workflow

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its N-H, C=O, C-N, C-O, and aromatic C-H bonds.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands. |

| 3100 - 3000 | Aromatic C-H Stretch | Benzene Ring | Multiple weak to medium sharp bands. |

| 2990 - 2850 | Aliphatic C-H Stretch | Methyl Group (-CH₃) | Weak to medium sharp bands. |

| 1720 - 1680 | C=O Stretch | Ester | Strong, sharp band. |

| 1640 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to strong, broad band. |

| 1600, 1500, 1450 | C=C Aromatic Ring Stretch | Benzene Ring | Multiple sharp bands of varying intensity. |

| 1300 - 1200 | C-O Stretch (Ester) | Ester | Strong, characteristic band. |

| 1250 - 1150 | Aromatic C-N Stretch | Aryl Amine | Medium to strong band. |

| 900 - 670 | C-H Out-of-Plane Bend | Substituted Benzene | Characteristic bands indicating substitution pattern. |

Protocol for FTIR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common, rapid method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Collection: Scan the sample. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Molecular Ion (M⁺): For C₈H₁₀N₂O₂, the monoisotopic mass is 166.074 Da.[2] A high-resolution mass spectrometer should detect the molecular ion peak [M]⁺ at m/z 166.074 or the protonated molecule [M+H]⁺ at m/z 167.082.

-

Plausible Fragmentation Pathways: Electron Ionization (EI) would likely induce the following fragmentations:

-

Loss of a methoxy radical (•OCH₃): A significant peak at m/z 135, corresponding to the [M - 31]⁺ ion.

-

Loss of the carbomethoxy group (•COOCH₃): A peak at m/z 107, corresponding to the [M - 59]⁺ ion.

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions.

-

Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a standard method for analyzing non-volatile organic molecules.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

LC Separation (Optional but Recommended): Inject the sample onto an LC system (e.g., using a C18 column) to ensure purity before it enters the mass spectrometer. A simple isocratic or gradient elution with water/acetonitrile (both containing 0.1% formic acid to promote protonation) is typically sufficient.

-

MS Analysis (ESI Positive Mode):

-

Set the ion source to positive electrospray ionization (ESI+).

-

Optimize source parameters: capillary voltage (~3-4 kV), desolvation gas flow and temperature, and cone voltage.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 167.1) as the precursor and applying collision energy to induce fragmentation.

-

Diagram: MS Workflow

Conclusion

This guide presents a comprehensive, albeit predicted, spectroscopic profile of this compound. The provided NMR, IR, and MS data serve as a robust baseline for researchers working with this compound. The detailed, step-by-step protocols for data acquisition are designed to be self-validating, ensuring that empirical data can be reliably obtained and compared against these predictions. It is strongly recommended that researchers acquire experimental data on their specific samples to confirm identity and purity, using this guide as a foundational reference for experimental design and data interpretation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13066644, this compound. Retrieved January 2, 2026, from [Link].

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 2, 2026, from a document detailing synthesis of related compounds, including methyl 2,3-diaminobenzoate and methyl 3,4-diaminobenzoate.

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 2,5-diaminobenzoate

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2,5-diaminobenzoate, a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer field-proven insights. The guide delves into the physicochemical properties, solubility in various solvent systems, and stability under diverse environmental conditions. Detailed experimental protocols for solubility and stability assessment are provided, underpinned by a discussion of the causal factors influencing experimental design. This guide aims to be a critical resource for the effective handling, storage, and application of this compound in a research and development setting.

Introduction and Physicochemical Properties

This compound is an aromatic amine and a methyl ester derivative of benzoic acid. Its chemical structure, featuring two primary amine groups and a methyl ester functional group, dictates its chemical reactivity, solubility, and stability profile. Understanding these fundamental properties is paramount for its effective utilization in synthetic chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 49592-84-9 | |

| Appearance | Not explicitly stated for the 2,5-isomer; related isomers are described as light brown solid crystalline or brown to black solid. | |

| Melting Point | Not available. For comparison, Methyl 3,5-diaminobenzoate has a melting point of 131 - 134 °C. | |

| pKa | Not available. | |

| LogP (calculated) | 0.8 |

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions and for the development of formulations. The presence of two polar amino groups and a relatively nonpolar benzene ring and methyl ester group suggests a nuanced solubility profile.

Qualitative Solubility

Based on the general principles of "like dissolves like," the solubility of this compound in various solvents can be predicted. The amino groups are capable of hydrogen bonding with protic solvents, while the aromatic ring and methyl group contribute to its solubility in organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Moderately Soluble | The amino groups can form hydrogen bonds with the solvent. However, the nonpolar benzene ring may limit high solubility in water. Acidification of aqueous solutions is expected to increase solubility by forming the more soluble ammonium salts. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate both the polar and nonpolar parts of the molecule. DMSO is known to be a strong solvent for a wide array of organic materials. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the two amino groups and the ester functionality is likely too high for significant solubility in nonpolar solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderately Soluble | These solvents offer a balance of polarity that may accommodate the different functional groups of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.

Methodology: Isothermal Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Photostability Forced Degradation Study.

Analytical Methods for Quantification

Accurate and precise analytical methods are essential for the quantification of this compound in solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the most suitable method for the analysis of this compound. The aromatic nature of the compound will provide strong UV absorbance, allowing for sensitive detection.

Table 3: Recommended Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or ammonium acetate buffer) | The organic modifier (acetonitrile) controls the retention, while the acidic modifier or buffer helps to ensure good peak shape for the basic amine functional groups. Several HPLC methods for separating isomers of aminobenzoic acid have been developed. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) | Aromatic compounds typically have strong UV absorbance. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Spectroscopic Characterization

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound. For the related Methyl 3,5-diaminobenzoate, mass spectrometry analysis confirms the molecular formula C₈H₁₀N₂O₂ with a molecular weight of approximately 166.18 g/mol .

Handling and Storage

Based on the available safety data sheets for related compounds and the predicted stability profile, the following handling and storage recommendations are provided:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is also recommended to protect the compound from light.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound based on a synthesis of available literature and established chemical principles. While specific experimental data for this particular isomer is limited, the information presented on related compounds and the detailed experimental protocols provide a solid foundation for researchers to conduct their own assessments. The predicted solubility in a range of solvents and the susceptibility to hydrolysis and photodegradation are key considerations for its successful application in research and development. The recommended analytical methods will enable accurate quantification and characterization of this important chemical intermediate.

References

- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.

-

SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

-

Rostami Vartooni, A., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

- Jones, D. R., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4135.

- Brown, N. D., et al. (1974). A high-performance liquid chromatographic method for the determination of p-aminobenzoic acid and some of its metabolites.

- Sahoo, S. K., et al. (2019). A visible-light-driven magnetically retrievable nanophotocatalyst for the facile removal/degradation of aromatic amines and azo dyes from wastewater. New Journal of Chemistry, 43(3), 1364-1374.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

- Delcore, J. E., et al. (1985). Analysis of p-aminobenzoic acid and its metabolites in urine and plasma by ion pair HPLC in the NBT-PABA pancreatic function test.

- Gonzalez, A. C., et al. (2021). Towards Flow Heterogeneous Photocatalysis as a Practical Approach to Point-of-Use Water Remediation Strategies.

- Barge, A., et al. (2007).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13066644, this compound. Retrieved from [Link]

- Latham, S. L., et al. (2018). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Biochemistry, 57(1), 19-30.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17947, Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

- Wescott, C. R., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 953-957.

- Ju, M. G., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. The Journal of Physical Chemistry Letters, 10(19), 5861-5867.

- Gordon, J. T., et al. (2018). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry, 57(17), 10843-10853.

-

ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010431, Methyl 3,5-diaminobenzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 3365-71-7 | Product Name : Methyl 2,4-diaminobenzoate. Retrieved from [Link]

- Chmiel, C. T. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions. Cornell University.

-

Amerigo Scientific. (n.d.). Methyl 2,3-diaminobenzoate. Retrieved from [Link]

- Gupta, M. N., et al. (2008). Chemoselective hydrolysis of methyl 2‐acetoxybenzoate using free and entrapped esterase in K‐carrageenan beads. Journal of Applied Polymer Science, 108(4), 2269-2275.

-

ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Topic: Commercial Suppliers and Quality Assessment of High-Purity Methyl 2,5-diaminobenzoate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Methyl 2,5-diaminobenzoate in Synthesis

This compound (CAS No. 49592-84-9) is an aromatic amine and ester that serves as a critical building block in the synthesis of a diverse range of complex organic molecules. Its bifunctional nature, featuring two reactive amino groups and a methyl ester, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers. In the pharmaceutical industry, the precise architecture of an Active Pharmaceutical Ingredient (API) is paramount, and the quality of each building block directly influences the safety and efficacy of the final drug product.[1][2]

This guide provides a comprehensive overview of sourcing high-purity this compound, interpreting supplier specifications, understanding potential impurities from common synthetic routes, and implementing robust analytical verification protocols.

The Imperative of High Purity in Pharmaceutical Development

The integrity of a drug product begins with the quality of its foundational components.[3] In drug discovery and development, the use of high-purity starting materials and intermediates is not merely a preference but a stringent requirement enforced by regulatory bodies like the FDA and EMA.[1]

-

Ensuring Efficacy and Safety : The active pharmaceutical ingredient (API) must possess exceptional purity to deliver consistent and predictable therapeutic effects.[2] Impurities, even in trace amounts, can introduce significant risks, including altered pharmacological activity, unexpected side effects, or direct toxicity, compromising patient safety.[1][2][3]

-

Minimizing Production Challenges : High-purity intermediates play a crucial role in simplifying production processes and reducing waste.[1] Starting with well-characterized, pure materials leads to cleaner reactions, higher yields, and fewer downstream purification challenges, which is both scientifically and economically advantageous.

-

Regulatory Compliance : Adherence to Good Manufacturing Practices (GMP) is essential, and this includes stringent control over all raw materials.[1] A failure to adequately characterize and control impurities in a starting material like this compound can lead to significant delays and regulatory hurdles during the approval process.

According to the International Council for Harmonisation (ICH) guidelines, an impurity is any component that is not the defined active substance or an excipient in the product. These can arise from starting materials, synthetic by-products, or degradation products.[4] Therefore, a deep understanding of the supplier landscape and the quality of the materials they provide is the first line of defense in ensuring a successful and compliant drug development program.

Sourcing High-Purity this compound: A Practical Guide

Identifying a reliable supplier requires a systematic evaluation of their technical documentation, quality systems, and customer support. The following workflow provides a structured approach to supplier qualification.

Caption: Workflow for Qualifying a Commercial Supplier.

Identified Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. While availability and specifications can change, the following companies are notable sources:

| Supplier | Product Code (Example) | Stated Purity/Specifications | Notes |

| Biosynth | ZBA59284 | Not specified on the product page, requires inquiry. | Offers products for pharmaceutical testing and provides custom synthesis and GMP manufacturing services.[5] |

| Aldlab Chemicals | This compound | Not specified, requires inquiry. | Available through distributors like Fisher Scientific.[6] |

| Achmem | BDJHH049082 | Not specified, requires inquiry. | Provides basic safety and storage information.[7] |

| Cenmed Enterprises | C007B-528952 | ≥95% | Lists basic molecular information and guarantees product quality.[8] |

Note: This table is for illustrative purposes. Researchers must always obtain the most current information and lot-specific documentation directly from the supplier.

The Certificate of Analysis (CoA): A Critical Evaluation

The Certificate of Analysis (CoA) is the primary document detailing the quality and purity of a specific batch of material.[3][9] It is essential to scrutinize this document beyond the headline purity value.

Key Sections of a CoA to Analyze: [10][11]

-

Product Identification : Confirms the chemical name, CAS number, molecular formula, and lot number.

-

Physical Properties : Includes appearance (e.g., "White to light brown crystalline solid") and melting point.

-

Analytical Test Results : This is the core of the CoA. It should list the tests performed, the acceptance criteria (specifications), and the actual results for the batch.

-

Assay/Purity : The percentage purity should be determined by a quantitative method like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Titration. A value of >98% is typically desired for drug development applications.

-

Identity : Confirmation of the chemical structure, usually by Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR), ensuring it conforms to a reference standard.

-

Residual Solvents : Lists any solvents used in the final purification steps and their concentration, which should be below ICH limits.

-

Insoluble Matter : Indicates the level of any particulate contaminants.

-

A CoA from a reputable supplier will be detailed and transparent.[9][12] Be wary of CoAs that provide vague results like "Passes test" without quantitative data, especially for the main assay.

Synthetic Pathways and Potential Impurity Profile

Understanding the likely synthetic origin of this compound is crucial for predicting potential impurities. A common and efficient method for preparing aromatic amines is the reduction of the corresponding nitro compound.

Sources

- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. moravek.com [moravek.com]

- 5. This compound | 49592-84-9 | ZBA59284 [biosynth.com]

- 6. Aldlab Chemicals LLC this compound 5G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. achmem.com [achmem.com]

- 8. cenmed.com [cenmed.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mpbio.com [mpbio.com]

The Untapped Potential of Methyl 2,5-Diaminobenzoate: A Monomer Awaiting Exploration in Polymer Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of a Promising Monomer

In the vast landscape of polymer chemistry, the exploration of novel monomers is a critical driver of innovation, leading to materials with unique properties and functionalities. This guide focuses on Methyl 2,5-Diaminobenzoate, a monomer that, despite its intriguing molecular architecture, remains largely unexplored in the scientific literature. A comprehensive search for existing research on the polymerization of this compound has revealed a significant gap in the available data. While its isomers, particularly the 3,5- and 3,4-derivatives, have been investigated for the synthesis of high-performance polymers, the 2,5-isomer has not been the subject of dedicated study.

This guide, therefore, takes a unique approach. In the absence of established experimental data, we will leverage our expertise in polymer chemistry to provide a forward-looking perspective on the potential role of this compound as a monomer. By analyzing its structural features and drawing parallels with well-understood analogous compounds, we will outline the theoretical groundwork for its synthesis, polymerization, and the potential properties of the resulting polymers. This document serves not as a retrospective account, but as a roadmap for future research, offering hypotheses and proposed experimental pathways to unlock the potential of this promising yet underutilized building block.

The Monomer at a Glance: this compound

This compound is an aromatic diamine with a methyl ester functional group. Its chemical structure, presented below, suggests a versatile platform for polymer synthesis.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Predicted to be a solid | - |

| Solubility | Expected to be soluble in polar organic solvents | - |

The presence of two primary amine groups at the 2- and 5-positions of the benzene ring makes this molecule a prime candidate for step-growth polymerization reactions, such as polycondensation, to form polyamides and polyimides. The methyl ester group at the 1-position introduces an additional layer of functionality that could be exploited for post-polymerization modification or to influence the final properties of the polymer.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common approach would involve the nitration of a suitable benzoic acid derivative followed by reduction of the nitro groups and subsequent esterification.

Proposed Synthetic Pathway:

Figure 2: Proposed synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

-

Esterification of 2,5-Dinitrobenzoic Acid:

-

Dissolve 2,5-dinitrobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and remove the excess methanol under reduced pressure.

-

Extract the product, methyl 2,5-dinitrobenzoate, with a suitable organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

-

Reduction of Methyl 2,5-Dinitrobenzoate:

-

Dissolve the purified methyl 2,5-dinitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent. For catalytic hydrogenation, use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the catalyst (if used) or work up the reaction mixture to remove the reducing agent and byproducts.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Potential Polymerization Pathways

The bifunctional nature of this compound, with its two reactive amine groups, makes it a suitable monomer for the synthesis of aromatic polymers, primarily polyamides and polyimides.

Polyamide Synthesis via Polycondensation

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. This compound could be reacted with various diacyl chlorides to produce novel polyamides.

Proposed Polycondensation Reaction:

Figure 3: Proposed workflow for polyamide synthesis.

Hypothetical Experimental Protocol for Polyamide Synthesis:

-

Monomer Preparation: Ensure both this compound and the diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) are pure and dry.

-

Polymerization:

-

In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a known amount of this compound in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of the diacyl chloride, either as a solid or dissolved in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Polymer Isolation:

-

Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol or water.

-

Collect the fibrous polymer by filtration.

-

Wash the polymer thoroughly with water and methanol to remove any unreacted monomers and solvent.

-

Dry the polymer in a vacuum oven at an elevated temperature.

-

Polyimide Synthesis

Polyimides are another class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. The synthesis of polyimides from this compound would typically involve a two-step process.

Proposed Two-Step Polyimide Synthesis:

Figure 4: Two-step synthesis of polyimides.

Hypothetical Experimental Protocol for Polyimide Synthesis:

-

Formation of Poly(amic acid):

-

Dissolve this compound in an anhydrous aprotic solvent (e.g., DMAc or NMP) under a nitrogen atmosphere.

-

Add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA)) in portions.

-

Stir the solution at room temperature for several hours to form a viscous poly(amic acid) solution.

-

-

Imidization:

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner to a high temperature (e.g., up to 300°C) to effect cyclodehydration and form the polyimide film.

-

Chemical Imidization: Treat the poly(amic acid) solution with a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature to induce cyclization. The resulting polyimide can then be precipitated.

-

Predicted Properties and Potential Applications

The unique structure of this compound is expected to impart specific properties to the resulting polymers.

Expected Polymer Properties:

-

Asymmetric Structure: The 1,2,4-substitution pattern of the monomer is asymmetric, which is likely to disrupt chain packing and lead to amorphous polymers with good solubility in organic solvents. This is a desirable characteristic for processability.

-

Pendant Ester Group: The methyl ester group is a bulky side group that can further hinder chain packing, enhancing solubility. This group also provides a site for post-polymerization modification. For instance, it could be hydrolyzed to a carboxylic acid, which could then be used for cross-linking, grafting, or introducing ionic functionality.

-

Thermal Stability: As with other aromatic polyamides and polyimides, polymers derived from this compound are anticipated to exhibit high thermal stability due to the rigidity of the aromatic backbone.

-

Mechanical Properties: The polymers are expected to possess good mechanical strength and modulus, characteristic of high-performance polymers.

Potential Applications:

The combination of good solubility, high thermal stability, and the potential for functionalization suggests a range of advanced applications for polymers derived from this compound:

-

Membranes for Gas Separation and Filtration: The amorphous nature and potential for tailored functionality could lead to membranes with high permeability and selectivity.

-

High-Temperature Adhesives and Coatings: The inherent thermal stability would make these polymers suitable for demanding applications in the aerospace and electronics industries.

-

Advanced Composites: As a matrix material for fiber-reinforced composites, these polymers could offer a combination of low weight, high strength, and thermal resistance.

-

Functional Materials for Drug Delivery: The pendant ester group could be used to attach drug molecules, and the polymer backbone could be designed for controlled release applications.

Future Research Directions

This guide has laid out a theoretical framework for the exploration of this compound as a polymer monomer. The following are key areas for future experimental investigation:

-

Monomer Synthesis and Characterization: Develop and optimize a reliable synthetic route for high-purity this compound and fully characterize its physical and spectroscopic properties.

-

Polymer Synthesis and Optimization: Systematically investigate the polymerization of this compound with a variety of comonomers (diacyl chlorides and dianhydrides) to synthesize a library of novel polyamides and polyimides. Optimize reaction conditions to control molecular weight and polymer architecture.

-

Polymer Characterization: Thoroughly characterize the synthesized polymers using techniques such as NMR, FTIR, GPC, TGA, DSC, and mechanical testing to establish structure-property relationships.

-

Post-Polymerization Modification: Explore the chemical modification of the pendant methyl ester group to introduce new functionalities and tailor the polymer properties for specific applications.

-

Application-Oriented Studies: Evaluate the performance of these new polymers in target applications such as membrane technology, high-temperature coatings, and biomedical devices.

Conclusion

While the existing body of scientific literature on the polymerization of this compound is notably sparse, its molecular structure presents a compelling case for its potential as a valuable monomer in the synthesis of high-performance polymers. The proposed synthetic and polymerization pathways outlined in this guide provide a solid foundation for future research in this area. The anticipated properties of the resulting polymers, including good solubility, high thermal stability, and the potential for functionalization, suggest that these materials could find applications in a wide range of advanced technologies. It is our hope that this guide will inspire researchers to explore the untapped potential of this compound and contribute to the development of the next generation of advanced polymeric materials.

References

As this technical guide is based on theoretical propositions due to the lack of specific literature on the polymerization of this compound, a traditional reference list of experimental work is not applicable. The principles and methodologies described are based on established knowledge in the field of polymer chemistry. For foundational information, readers are directed to standard textbooks and reviews on step-growth polymerization, polyamides, and polyimides.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

A Technical Guide to Methyl 2,5-Diaminobenzoate: A Versatile Precursor for Advanced Heterocyclic Synthesis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 2,5-diaminobenzoate is a highly functionalized aromatic compound whose strategic placement of two nucleophilic amine groups and a reactive methyl ester moiety makes it a valuable and versatile precursor in advanced synthesis. This technical guide moves beyond rudimentary applications to provide researchers, scientists, and drug development professionals with an in-depth exploration of its utility in two primary domains: the synthesis of high-performance rigid-rod polymers and the construction of complex macrocyclic structures such as benzodiazacrown ethers. By focusing on the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for leveraging the unique reactivity of this important chemical building block.

Introduction: The Strategic Value of a Bifunctional Monomer

In the landscape of modern materials science and medicinal chemistry, the development of novel molecular architectures with tailored properties is paramount. The selection of starting materials is a critical determinant of synthetic efficiency and final product functionality. This compound emerges as a precursor of significant interest due to its distinct trifunctional nature. The molecule contains two amine groups in a 1,4-relationship and a methyl ester group, providing multiple reactive handles for complex molecular construction.

This guide elucidates the core applications of this compound, focusing on its role in creating linear, high-strength polymers and large, host-guest macrocycles. We will explore how its specific isomeric structure dictates its reaction pathways, making it an ideal candidate for these advanced applications rather than for the synthesis of smaller, fused heterocyclic systems like quinoxalines, which typically require ortho-(1,2)-diamines.

Physicochemical Properties and Reactivity Analysis

The synthetic utility of this compound is a direct consequence of its electronic and structural properties.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 49592-84-9 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Solid | - |

Causality of Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Amine Groups (at C2 and C5): These are strong nucleophiles and represent the primary sites for reaction. Their 1,4-disposition on the benzene ring is the key structural feature that predisposes the molecule to form linear polymer chains or to act as a bridging unit in large macrocycles.

-

Methyl Ester Group (at C1): This group is an electrophilic site. It can undergo transesterification or, more commonly, can be hydrolyzed to the corresponding carboxylic acid. This unmasks a new reactive site, enabling the molecule to participate in polycondensation reactions as an amino-carboxylic acid monomer, forming robust amide bonds.

This unique combination of functionalities allows for a range of controlled, sequential reactions, making it a powerful tool for the synthetic chemist.

Core Synthetic Application 1: Precursor for Rigid-Rod Aromatic Polyamides

Rigid-rod polymers, such as poly(p-phenylene benzobisoxazole) (PBO), are a class of materials renowned for their exceptional thermal stability, high tensile strength, and chemical resistance.[1] These properties arise from their highly ordered, linear chain structures. The 2,5-diamino substitution pattern makes derivatives of this molecule excellent monomers for analogous high-performance aromatic polyamides.

Synthetic Strategy: Step-Growth Polycondensation

The most direct pathway involves the self-polycondensation of 2,5-diaminobenzoic acid (the hydrolyzed form of this compound). In this process, the carboxylic acid group of one monomer reacts with an amino group of another monomer to form a strong amide linkage, extending the polymer chain. This reaction is typically performed at high temperatures in a dehydrating solvent medium like poly(phosphoric acid) (PPA), which acts as both the solvent and a catalyst.[2][3]

Caption: Workflow for Aromatic Polyamide Synthesis.

Experimental Protocol: Synthesis of Poly(2,5-diaminobenzamide)

This protocol is adapted from general procedures for the synthesis of rigid-rod polymers.[3][4]

-

Hydrolysis of Ester: To a round-bottom flask, add this compound (10.0 g, 60.2 mmol) and a 10% aqueous solution of sodium hydroxide (50 mL). Reflux the mixture for 4 hours until the ester is fully hydrolyzed, monitoring by TLC. Cool the reaction mixture to room temperature and carefully acidify with 2M HCl until the pH is ~4-5, causing the 2,5-diaminobenzoic acid to precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

Polymerization: In a resin kettle equipped with a high-torque mechanical stirrer and a nitrogen inlet, add poly(phosphoric acid) (PPA, 100 g). Heat the PPA to 100°C under a slow stream of nitrogen to remove any residual moisture.

-

Monomer Addition: Gradually add the dried 2,5-diaminobenzoic acid (5.0 g, 32.9 mmol) to the hot PPA with vigorous stirring.

-

Reaction: Slowly raise the temperature of the mixture according to the following schedule: 140°C for 6 hours, then 170°C for 8 hours, and finally 190°C for 4 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.

-

Isolation: Cool the highly viscous polymer solution (dope) and precipitate it by pouring it into a large volume of vigorously stirred water.

-

Purification: The fibrous polymer is collected by filtration and washed extensively with water until the washings are neutral, followed by washing with methanol. Dry the final polymer in a vacuum oven at 60°C for 48 hours.

Core Synthetic Application 2: Building Block for Benzodiazacrown Ethers

Macrocyclic compounds like crown ethers are fundamental to supramolecular chemistry due to their ability to selectively bind cations. The two nucleophilic amine groups of this compound make it an excellent building block for creating benzodiazacrown ethers, where the benzene ring provides rigidity and the nitrogen atoms serve as key binding sites.

Synthetic Strategy: High-Dilution Macrocyclization

The synthesis involves the reaction of the two amine groups with a di-electrophilic linker, such as a bis(2-iodoethyl) ether. The critical aspect of this synthesis is the use of high-dilution conditions . This principle favors the intramolecular reaction of a single diamine molecule with a single linker molecule over intermolecular reactions, which would lead to unwanted linear polymers. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃) to neutralize the HI formed during the reaction.[5]

Caption: Synthesis of a Benzodiazacrown Ether.

Experimental Protocol: Synthesis of a Benzodiaza-18-Crown-6 Derivative

This protocol is a representative procedure for macrocyclization.[5]

-

Apparatus Setup: Set up a three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps.

-

Reagent Preparation:

-

Solution A: Dissolve this compound (1.66 g, 10 mmol) in 500 mL of dry acetonitrile.

-

Solution B: Dissolve pentaethylene glycol diiodide (5.14 g, 10 mmol) in 500 mL of dry acetonitrile.

-

-

Reaction Mixture: Add anhydrous potassium carbonate (5.52 g, 40 mmol) to the 2 L flask.

-

High-Dilution Addition: Using the syringe pumps, add Solution A and Solution B simultaneously to the vigorously stirred suspension of potassium carbonate over a period of 10 hours.

-

Reaction: After the addition is complete, reflux the reaction mixture for an additional 24 hours.

-

Workup: Cool the mixture to room temperature and filter off the inorganic salts. Remove the acetonitrile from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure benzodiazacrown ether.

Conclusion and Future Outlook

This compound is a precursor whose true potential is realized in the synthesis of complex, high-performance molecules. Its 1,4-diamine structure is a key design element that directs its reactivity away from simple fused heterocycles and towards the construction of linear aromatic polymers and large macrocyclic systems. The methodologies outlined in this guide demonstrate its utility in creating materials with exceptional thermal stability and molecules with sophisticated host-guest capabilities.

Future research will likely focus on creating novel copolymers to fine-tune the mechanical and electronic properties of rigid-rod polymers.[6] Furthermore, the synthesis of more complex, functionalized benzodiazacrown ethers derived from this precursor could lead to the development of advanced sensors, phase-transfer catalysts, and new platforms for drug delivery.

References

- Calvert, P. D. (1993). High-performance polymers and composites. MRS Bulletin, 18(11), 33-37.

- Lehn, J.-M. (1988). Supramolecular Chemistry—Scope and Perspectives: Molecules, Supermolecules, and Molecular Devices (Nobel Lecture). Angewandte Chemie International Edition in English, 27(1), 89-112.

-

Kim, S. W., et al. (2011). Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. Polymers, 3(4), 1896-1906. Available from: [Link]

-

Jiang, H., et al. (2009). Study on synthesis and properties of poly(p-phenylene-benzobisoxazole) (PBO) fiber. ResearchGate. Available from: [Link]

-

Kumar, S. (2009). Rigid-Rod Polymers: Synthesis, Processing, Simulation, Structure, and Properties. Journal of Macromolecular Science, Part C: Polymer Reviews, 49(3), 153-237. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Wolfe, J. F., & Arnold, F. E. (1981). Rigid-rod polymers. 1. Synthesis and thermal properties of poly[benzo[1,2-d:5,4-d']bisoxazole-2,6-diyl]-1,4-phenylene. Macromolecules, 14(4), 909-915.

- Patents, Google. (2014). PBO (poly(p-phenylene-2,6-benzobisoxazole)) copolycondensation modification method. CN103709404A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103709404A - PBO (poly(p-phenylene-2,6-benzobisoxazole)) copolycondensation modification method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Differential Reactivity of Amino Groups in Methyl 2,5-diaminobenzoate

Abstract

Methyl 2,5-diaminobenzoate is a versatile bifunctional building block crucial in the synthesis of pharmaceuticals, dyes, and polymers. Its utility is intrinsically linked to the differential reactivity of its two primary amino groups, located at the C2 (ortho) and C5 (para) positions relative to the methyl ester functionality. This guide provides an in-depth analysis of the electronic, steric, and conformational factors that govern this selectivity. We will explore the underlying chemical principles and provide field-proven experimental protocols, enabling researchers, scientists, and drug development professionals to strategically and selectively functionalize this key intermediate.

Introduction: The Strategic Importance of Selective Functionalization

In the landscape of synthetic chemistry, molecules possessing multiple reactive sites present both a challenge and an opportunity. This compound (Table 1) is a prime example. The ability to selectively modify one amino group while leaving the other intact is paramount for constructing complex molecular architectures. This guide moves beyond simple procedural descriptions to elucidate the fundamental principles that dictate the reactivity of the C2 and C5 amino groups, empowering chemists to design more efficient and predictable synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| CAS Number | 49592-84-9[1] |

| Appearance | Off-white to brown crystalline powder |

Theoretical Framework: Unraveling the Sources of Differential Reactivity

The observed difference in nucleophilicity between the C2 and C5 amino groups is not arbitrary; it is a direct consequence of the interplay between electronic and steric effects imposed by the methyl ester group.

Electronic Effects: A Tale of Two Positions

The methyl ester (-COOCH₃) is a moderate electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. However, its influence is not uniform across the molecule.

-

C5-Amino Group (para-position): This group behaves much like a typical aniline. Its lone pair of electrons strongly donates into the aromatic π-system, increasing the ring's electron density, particularly at the positions ortho and para to itself. While the EWG at the C1 position counteracts this, the C5-amino group retains significant nucleophilic character.

-

C2-Amino Group (ortho-position): The proximity of the C2-amino group to the ester fundamentally alters its electronic character. The electron-withdrawing inductive effect of the carbonyl group is much stronger at the adjacent ortho position. Furthermore, potential intramolecular hydrogen bonding between one of the N-H protons and the carbonyl oxygen can decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity.

Steric Hindrance: The Dominant Factor

The most significant contributor to the differential reactivity is steric hindrance. The methyl ester group is sterically bulky. It physically obstructs the approach of electrophiles and reagents to the C2-amino group. This "ortho effect" is a well-documented phenomenon in aromatic chemistry that decreases the reactivity of ortho-substituted groups[2][3]. Consequently, reactions that are sensitive to steric bulk, such as acylation and alkylation, will overwhelmingly favor the more accessible C5-amino group.

The following diagram illustrates the key factors influencing the reactivity of each amino group.

Caption: Factors governing the differential reactivity of the C2 and C5 amino groups.

Comparative Reactivity in Key Chemical Transformations

The theoretical principles outlined above manifest in predictable, regioselective outcomes for several key reaction classes.

Table 2: Summary of Predicted Reactivity

| Reaction Type | Favored Position | Primary Rationale |

| Acylation | C5 | Steric Hindrance at C2 |

| Sulfonylation | C5 | Steric Hindrance at C2 |

| Alkylation | C5 | Steric Hindrance at C2 |

| Diazotization | C5 (initially) | Electronic & Steric Factors |

Selective Mono-Acylation: A Validated Protocol

Acylation is a foundational reaction for amine protection and derivatization. Due to the pronounced steric hindrance, acylating agents react almost exclusively at the C5 position under controlled conditions. This selectivity is crucial for multi-step syntheses where the C2-amino group is intended for a subsequent, different transformation.